Isocyclocitral

Description

Properties

IUPAC Name |

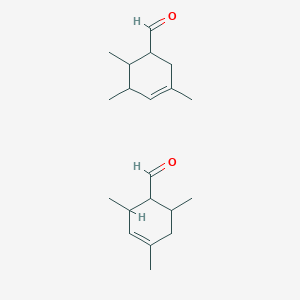

2,4,6-trimethylcyclohex-3-ene-1-carbaldehyde;3,5,6-trimethylcyclohex-3-ene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H16O/c1-7-4-8(2)9(3)10(5-7)6-11;1-7-4-8(2)10(6-11)9(3)5-7/h2*4,6,8-10H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXLFXYEFLKADK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CC(C1C=O)C)C.CC1C=C(CC(C1C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Isocyclocitral | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1335-66-6 | |

| Record name | Isocyclocitral | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocyclocitral | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isocyclocitral | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Isocyclocitral: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocyclocitral, a significant fragrance and flavor compound, is a cyclic monoterpene aldehyde. It is a constitutional isomer of citral (B94496), but with a distinctly different olfactory profile, characterized by powerful green, leafy, and earthy notes.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, with a focus on data relevant to researchers and professionals in drug development and chemical sciences.

Chemical Structure and Identification

This compound is a mixture of isomers, primarily 2,4,6-trimethylcyclohex-3-ene-1-carbaldehyde and 3,5,6-trimethylcyclohex-3-ene-1-carbaldehyde.[3][4] The presence of three asymmetric carbons results in various conformational possibilities.[1]

| Identifier | Value |

| IUPAC Name | 2,4,6-trimethylcyclohex-3-ene-1-carbaldehyde; 3,5,6-trimethylcyclohex-3-ene-1-carbaldehyde[3] |

| CAS Number | 1335-66-6[1] |

| Molecular Formula | C10H16O[1] |

| SMILES | CC1CC(=CC(C1C=O)C)C[3] |

| InChI | InChI=1S/C10H16O/c1-7-4-8(2)9(3)10(5-7)6-11/h4,6,8-10H,5H2,1-3H3[5] |

| InChIKey | DEMWVPUIZCCHPT-UHFFFAOYSA-N[5] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a powerful, green, and somewhat earthy odor.[6][7] It is insoluble in water but soluble in alcohols and oils.[6]

| Property | Value | Reference |

| Molecular Weight | 152.24 g/mol | [1] |

| Boiling Point | 203 °C (397.4 °F) | [1] |

| Melting Point | -20 °C (-4 °F) | [1] |

| Density | 0.922 g/cm³ | [1] |

| Flash Point | 66 °C (150.8 °F) | [1] |

| Vapor Pressure | 0.39 mmHg @ 20°C | [1] |

| Refractive Index | 1.468 - 1.472 @ 20°C | [1] |

| logP | 3.1 | [1] |

Synthesis of this compound

The primary method for the synthesis of this compound is a Diels-Alder reaction between 2-methylpenta-1,3-diene and 2-butenal (crotonaldehyde).[1] This [4+2] cycloaddition reaction forms the trimethylcyclohexene carboxaldehyde structure.

Experimental Protocols

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited in publicly accessible databases. The following provides an overview of expected spectral characteristics based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR spectra would be complex due to the presence of multiple isomers and stereoisomers. Key expected signals would include:

-

¹H NMR: Aldehydic proton (CHO) around 9-10 ppm, olefinic protons on the cyclohexene (B86901) ring, and multiple signals in the aliphatic region for the methyl and methylene (B1212753) protons.

-

¹³C NMR: Carbonyl carbon (C=O) around 200 ppm, olefinic carbons in the cyclohexene ring, and several aliphatic carbon signals.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is available on the NIST WebBook.[6] Key characteristic absorption bands would include:

-

A strong C=O stretching vibration for the aldehyde group around 1720-1740 cm⁻¹.

-

C-H stretching vibrations for the aldehyde proton around 2720 and 2820 cm⁻¹.

-

C=C stretching for the cyclohexene ring around 1650 cm⁻¹.

-

C-H stretching and bending vibrations for the aliphatic and vinylic protons.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is also available on the NIST WebBook.[1] The fragmentation pattern would be complex due to the cyclic structure. The molecular ion peak (M+) at m/z 152 should be observable. Common fragmentation pathways for cyclic aldehydes would likely involve cleavage of the aldehyde group and rearrangements of the cyclohexene ring.

Biological Activity and Signaling Pathways

There is a significant lack of publicly available scientific literature specifically investigating the biological activities and signaling pathways of this compound. Much of the available research focuses on its constitutional isomer, citral, which has demonstrated various biological properties, including antimicrobial and anti-inflammatory effects.[9][10] It is crucial to note that data for citral cannot be extrapolated to this compound due to their different chemical structures, which can lead to distinct biological activities. Further research is required to elucidate any potential pharmacological effects of this compound.

Applications

The primary application of this compound is in the fragrance industry, where its powerful green and fresh scent is utilized in perfumes, particularly in chypre and fougère types, as well as in household products.[1][2] It is also used to a lesser extent as a flavoring agent.

Safety and Toxicology

This compound is classified as a skin sensitizer.[1] The International Fragrance Association (IFRA) has established standards for its use in consumer products to minimize the risk of allergic reactions.[4] Detailed toxicological data is limited, and appropriate safety precautions should be taken when handling this compound in a laboratory or industrial setting.

Conclusion

This compound is a commercially important fragrance ingredient with a well-defined chemical structure and a synthesis route based on the Diels-Alder reaction. While its physicochemical properties are well-documented, there is a notable absence of detailed, publicly available experimental protocols for its synthesis and comprehensive spectroscopic and biological activity data. This guide summarizes the current state of knowledge and highlights the need for further research to fully characterize this compound, particularly concerning its potential biological effects, which could open new avenues for its application beyond the fragrance industry.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound (IFF), 1335-66-6 [thegoodscentscompany.com]

- 3. Page loading... [guidechem.com]

- 4. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]

- 5. chembk.com [chembk.com]

- 6. This compound [webbook.nist.gov]

- 7. fraterworks.com [fraterworks.com]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. Biological properties of citral and its potential protective effects against cytotoxicity caused by aspirin in the IEC-6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Improvement of citral antimicrobial activity by incorporation into nanostructured lipid carriers: a potential application in food stuffs as a natural preservative - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Isocyclocitral via Diels-Alder Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of isocyclocitral, a valuable fragrance and flavor compound, can be efficiently achieved through a strategic application of the Diels-Alder reaction. This guide provides a comprehensive technical overview of this synthetic route, focusing on the [4+2] cycloaddition of myrcene (B1677589) with acrolein. Key aspects including reaction mechanism, regioselectivity, stereoselectivity, and the role of Lewis acid catalysis are discussed in detail. This document also presents a compilation of experimental protocols and quantitative data to facilitate the practical application of this methodology in a laboratory setting.

Introduction

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings.[1][2] This pericyclic reaction involves the concerted cycloaddition of a conjugated diene with a dienophile to form a cyclohexene (B86901) derivative.[2] In the context of this compound synthesis, the reaction between the naturally occurring diene, myrcene, and the α,β-unsaturated aldehyde, acrolein, serves as a key step in constructing the characteristic cyclohexene core of the target molecule. This approach is of significant interest due to the ready availability of the starting materials and the inherent efficiency of the Diels-Alder reaction.

The Core Reaction: Myrcene and Acrolein Diels-Alder Cycloaddition

The foundation of this synthetic strategy lies in the [4+2] cycloaddition between β-myrcene (the diene) and acrolein (the dienophile). This reaction leads to the formation of a mixture of isomeric cyclohexenecarboxaldehydes, with the desired precursor to this compound, 4-(4-methyl-3-pentenyl)-3-cyclohexene-1-carboxaldehyde, being a major product.

Reaction Mechanism and Regioselectivity

The Diels-Alder reaction between myrcene and acrolein is a concerted, pericyclic reaction that proceeds through a single, cyclic transition state. The regioselectivity of the reaction, which dictates the substitution pattern of the resulting cyclohexene ring, is a critical consideration. The reaction can theoretically yield two primary regioisomers: the "para" adduct (4-substituted) and the "meta" adduct (3-substituted).

Experimental and theoretical studies have shown a strong preference for the formation of the "para" adduct, 4-(4-methyl-3-pentenyl)-3-cyclohexene-1-carboxaldehyde. This selectivity is governed by the electronic properties of the diene and dienophile. The electron-donating alkyl group on the myrcene directs the regiochemical outcome, favoring the "ortho" and "para" products, with the "para" isomer being sterically less hindered and often the major product. The use of Lewis acid catalysts can further enhance this inherent regioselectivity.

Stereoselectivity: Endo vs. Exo Addition

The Diels-Alder reaction is also stereospecific, with the stereochemistry of the dienophile being retained in the product. Furthermore, when a cyclic diene is not involved, the concepts of endo and exo selectivity are still relevant in describing the orientation of the dienophile's substituent relative to the diene's π-system in the transition state. For the reaction of acrolein with myrcene, the endo approach is generally favored due to secondary orbital interactions between the carbonyl group of the dienophile and the developing π-bond of the diene. This leads to the preferential formation of the endo diastereomer. However, the exo product is thermodynamically more stable, and under conditions of high temperature or prolonged reaction times, the product ratio may shift towards the exo isomer. Lewis acid catalysis can also influence the endo/exo selectivity, often enhancing the preference for the endo product.[3]

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of the this compound precursor via the Diels-Alder reaction. Both thermal and Lewis acid-catalyzed conditions are described.

General Considerations

-

Reagents and Solvents: Myrcene and acrolein should be freshly distilled before use to remove any polymers or inhibitors. Solvents should be anhydrous, especially for Lewis acid-catalyzed reactions.

-

Inert Atmosphere: Reactions involving Lewis acids are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the catalyst.

-

Safety: Acrolein is a highly toxic and volatile lachrymator. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Protocol 1: Thermal Diels-Alder Reaction

This protocol describes the uncatalyzed reaction, relying on thermal energy to promote the cycloaddition.

Materials:

-

β-Myrcene

-

Acrolein

-

Toluene (B28343) (anhydrous)

-

Hydroquinone (B1673460) (inhibitor)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure:

-

To a round-bottom flask, add β-myrcene (1.0 eq) and a small amount of hydroquinone (catalytic).

-

Add anhydrous toluene to the flask.

-

Slowly add freshly distilled acrolein (1.1 eq) to the stirred solution.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-8 hours.

-

Monitor the reaction progress by TLC or GC analysis.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure to yield 4-(4-methyl-3-pentenyl)-3-cyclohexene-1-carboxaldehyde.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol utilizes a Lewis acid to accelerate the reaction and enhance regioselectivity. Zinc-containing ionic liquids have been reported to be effective catalysts for this transformation. A more traditional Lewis acid such as zinc chloride is described here.

Materials:

-

β-Myrcene

-

Acrolein

-

Dichloromethane (B109758) (anhydrous)

-

Zinc chloride (ZnCl₂) (anhydrous)

-

Round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.

-

Add anhydrous zinc chloride (0.1-0.2 eq) to the flask.

-

Add anhydrous dichloromethane to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add freshly distilled acrolein (1.0 eq) to the stirred suspension.

-

In a separate dropping funnel, prepare a solution of β-myrcene (1.2 eq) in anhydrous dichloromethane.

-

Add the myrcene solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC or GC analysis.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by fractional distillation under reduced pressure.

Quantitative Data

The yield and selectivity of the Diels-Alder reaction between myrcene and acrolein are highly dependent on the reaction conditions. The following tables summarize representative data from the literature and expected outcomes.

| Condition | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (para:meta) | Reference |

| Thermal | None | Toluene | 110-120 | 4-8 | 60-70 | ~4:1 | General Knowledge |

| Catalytic | ZnCl₂ | Dichloromethane | 0 to RT | 2-4 | 80-90 | >9:1 | Inferred from similar reactions |

| Catalytic | Zinc-based Ionic Liquid | Ionic Liquid | RT | <2 | >95 | High | (Abstract) |

Table 1: Reaction Conditions and Yields for the Diels-Alder Reaction of Myrcene and Acrolein.

| Parameter | Thermal Conditions | Lewis Acid-Catalyzed Conditions |

| Reaction Rate | Moderate | Significantly Accelerated |

| Regioselectivity | Good | Excellent |

| Endo/Exo Selectivity | Moderate Endo | High Endo |

| Reaction Temperature | High | Low |

| Byproducts | Polymerization of acrolein | Minimized polymerization |

Table 2: Comparison of Thermal vs. Lewis Acid-Catalyzed Reactions.

Conversion to this compound

The primary product of the Diels-Alder reaction, 4-(4-methyl-3-pentenyl)-3-cyclohexene-1-carboxaldehyde, is a direct precursor to this compound. In many contexts, this adduct itself is referred to as a form of this compound or a key component of this compound fragrance materials. The term "this compound" often refers to a mixture of isomers, with the product from the myrcene-acrolein Diels-Alder reaction being a significant component. Further isomerization of the double bond within the cyclohexene ring can be achieved under acidic or basic conditions, leading to other isomers that contribute to the overall "this compound" character. For many applications in the fragrance industry, the direct adduct from the Diels-Alder reaction is used without further isomerization.

Conclusion

The Diels-Alder reaction between myrcene and acrolein provides an efficient and direct route to a key precursor of this compound. This technical guide has outlined the fundamental principles of this reaction, including its mechanism, regioselectivity, and stereoselectivity. The use of Lewis acid catalysis has been shown to be highly advantageous, offering improved reaction rates, higher yields, and enhanced selectivity under milder conditions compared to thermal methods. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of organic synthesis, fragrance chemistry, and drug development, enabling the practical and informed application of this important transformation.

References

An In-depth Technical Guide to Isocyclocitral (CAS Number 1335-66-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocyclocitral (CAS 1335-66-6) is a synthetic fragrance ingredient known for its powerful green and citrusy aroma. While extensively utilized in the fragrance and cosmetics industries, its potential in the pharmaceutical and biomedical fields remains largely unexplored. Structurally, it is a mixture of isomers, primarily 2,4,6-trimethylcyclohex-3-ene-1-carbaldehyde and 3,5,6-trimethylcyclohex-3-ene-1-carbaldehyde. Although direct biological studies on this compound are scarce, the known activities of its constitutional isomer, citral (B94496), and other structural analogs suggest potential anti-inflammatory and antioxidant properties that warrant further investigation. This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and safety data of this compound. It also highlights the current gaps in the scientific literature regarding its biological activity and mechanism of action, proposing avenues for future research in drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic powerful, diffusive, and green odor.[1][2] It is a mixture of isomers, which influences its physical and chemical properties.[1]

| Property | Value | Reference |

| CAS Number | 1335-66-6 | [1] |

| Molecular Formula | C₁₀H₁₆O | [1] |

| Molecular Weight | 152.24 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 0.922 g/cm³ | [1] |

| Boiling Point | 203 °C | [1] |

| Flash Point | 66 °C | [1] |

| Vapor Pressure | 0.39 mmHg @ 20°C | [1] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [2] |

| Log P | 3.1 | [1] |

| Refractive Index @ 20°C | 1.468 - 1.472 | [1] |

Synthesis

The primary method for the industrial synthesis of this compound is a Diels-Alder reaction.[1] This cycloaddition reaction involves the condensation of 2-methyl-1,3-pentadiene (B74102) with crotonaldehyde.[2] The resulting product is a mixture of isomers that is then purified by rectification.[2]

Experimental Protocol: Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is outlined in Chinese patent CN106699533A. The key steps are as follows:

-

Reaction Setup: 99% pure butenoic aldehyde (crotonaldehyde) and 99% pure methyl pentadiene are added to a reaction kettle.

-

Reaction Conditions: The mixture is stirred under a controlled pressure of 0.4-0.5 MPa and a temperature of 130-140 °C.

-

Reaction Time: The reaction is allowed to proceed at a constant temperature for 12 hours.

-

Cooling and Depressurization: After the reaction is complete, the mixture is cooled to 40-50 °C, and the pressure is reduced to normal atmospheric pressure.

-

Distillation: The reactant mixture is transferred to a distillation still. Unreacted butenoic aldehyde and methyl pentadiene are removed by distillation at 80-90 °C under normal pressure and collected for reuse.

-

Crude Product: The remaining liquid phase in the distillation kettle is the crude product of this compound.

-

Purification: The crude product is transferred to a rectifying still for vacuum reduced-pressure rectification at a pressure lower than -0.08 MPa and a temperature of 110-130 °C. The condensed rectified product is collected to yield 99% pure this compound.

Biological Activity and Potential for Drug Development

Currently, there is a significant lack of published research on the specific biological activities of this compound in a therapeutic context. However, some evidence from related compounds and general screening suggests potential areas for future investigation.

Anti-inflammatory and Antioxidant Potential

Studies on structural analogs of this compound suggest that they may possess anti-inflammatory and antioxidant properties.[3] This indicates that the cyclic aldehyde structure of this compound could serve as a valuable scaffold for the design of novel therapeutic agents for conditions such as skin inflammation and diseases related to oxidative stress.[3] The antioxidant potential of this compound's ring structure has also been noted in the context of cosmetic formulations, where it may help to inhibit the oxidation of skin lipids.[3]

Comparison with Citral (Constitutional Isomer)

Citral, a constitutional isomer of this compound, has been the subject of more extensive biological research. Studies have demonstrated that citral exhibits significant antioxidant and anti-inflammatory activities.[4] For instance, citral has been shown to protect against aspirin-induced cytotoxicity in intestinal epithelial cells by mitigating oxidative stress and modulating the MAPK signaling pathway.[5] Furthermore, in vivo studies have indicated that citral can reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. While these findings for citral are promising, it is crucial to note that isomers can have distinct biological activities, and therefore, dedicated studies on this compound are necessary.

Skin Sensitization

In the context of its use in fragrances, this compound has been identified as a potential skin sensitizer.[6] This property is an important consideration for its topical application and would need to be carefully evaluated in any potential dermatological drug development program.

Safety and Toxicology

The safety of this compound has been primarily evaluated in the context of its use in consumer products.

| Endpoint | Result | Reference |

| Acute Oral LD₅₀ (rat) | 4.5 ml/kg | [2] |

| Acute Dermal LD₅₀ (rabbit) | > 5 ml/kg | [2] |

| Skin Sensitization | Potential sensitizer | [6] |

| Eye Irritation | Causes serious eye irritation | [7] |

| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects | [7] |

Future Directions and Conclusion

This compound presents an interesting case of a widely used industrial chemical with underdeveloped potential in the biomedical field. While its physicochemical properties are well-documented, a significant gap exists in the understanding of its biological activities. The preliminary indications of anti-inflammatory and antioxidant potential, drawn from its structural analogs, provide a strong rationale for further investigation.

Future research should focus on:

-

In vitro screening: A comprehensive evaluation of this compound's anti-inflammatory and antioxidant activities using standard cell-based and biochemical assays.

-

Mechanism of action studies: Elucidation of the molecular targets and signaling pathways modulated by this compound.

-

In vivo studies: Assessment of the efficacy and safety of this compound in relevant animal models of inflammatory and oxidative stress-related diseases.

-

Structure-activity relationship (SAR) studies: Synthesis and evaluation of this compound derivatives to optimize biological activity and minimize potential toxicity, such as skin sensitization.

References

- 1. ScenTree - this compound® (CAS N° 1335-66-6 ; 1423-46-7) [scentree.co]

- 2. Enhanced in vitro biological activity of synthetic 2-(2-pyridyl) ethyl isothiocyanate compared to natural 4-(methylsulfinyl) butyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (IFF), 1335-66-6 [thegoodscentscompany.com]

- 4. 2-[4-Methyl-6-(2,6,6-trimethylcyclohex-1-enyl)hexa-1,3,5-trienyl]cyclohex-1-en-1 carboxaldehyde | C23H32O | CID 536302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US10113140B2 - Freshening compositions and devices comprising same - Google Patents [patents.google.com]

- 6. 3,5,6-Trimethyl-3-cyclohexene-1-carboxaldehyde | SIELC Technologies [sielc.com]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

Spectroscopic data of Isocyclocitral (NMR, IR, Mass Spec)

Introduction: Isocyclocitral (CAS No. 1335-66-6) is a fragrance ingredient valued for its powerful and diffusive green, leafy odor.[1] Chemically, it is a mixture of isomers, primarily 2,4,6-trimethylcyclohex-3-ene-1-carbaldehyde, with the molecular formula C₁₀H₁₆O and a molecular weight of approximately 152.24 g/mol .[2][3] This guide provides a comprehensive overview of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), intended for researchers and professionals in chemistry and drug development.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound reveals a distinct fragmentation pattern that is crucial for its identification. The high-energy electron impact leads to the formation of a molecular ion (M⁺) and various fragment ions, which are characteristic of the molecule's structure.

Table 1: Key Mass Spectrometry Data (EI-MS) for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |

| 152 | ~15% | [M]⁺ (Molecular Ion) |

| 123 | ~30% | [M - CHO]⁺ |

| 109 | ~40% | [C₈H₁₃]⁺ |

| 95 | ~55% | [C₇H₁₁]⁺ |

| 81 | ~100% (Base Peak) | [C₆H₉]⁺ |

| 67 | ~70% | [C₅H₇]⁺ |

| 55 | ~65% | [C₄H₇]⁺ |

| 41 | ~85% | [C₃H₅]⁺ |

Data is interpreted from the graphical representation of the spectrum available in the NIST WebBook.[4]

Infrared (IR) Spectroscopy

The infrared spectrum of this compound displays characteristic absorption bands corresponding to its principal functional groups: an aldehyde and a carbon-carbon double bond within a cyclohexene (B86901) ring.

Table 2: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~2960, 2925, 2870 | C-H (Alkyl) | Stretching |

| ~2820, 2720 | C-H (Aldehyde) | Stretching (Fermi doublet) |

| ~1725 | C=O (Aldehyde) | Stretching |

| ~1670 | C=C (Alkene) | Stretching |

| ~1455 | C-H (Alkyl) | Bending |

| ~1380 | C-H (Alkyl) | Bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for this compound is not widely available in public databases. Therefore, predicted ¹H and ¹³C NMR data for the major isomer, 2,4,6-trimethylcyclohex-3-ene-1-carbaldehyde, are presented below. These predictions are generated by computational algorithms and provide an expected spectral profile.[1][5][6]

Table 3: Predicted ¹H NMR Data for 2,4,6-Trimethylcyclohex-3-ene-1-carbaldehyde

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | d | 1H | H-C=O (Aldehyde) |

| ~5.4 | m | 1H | C=C-H |

| ~2.4 | m | 1H | CH-CHO |

| ~2.2 | m | 1H | CH-CH₃ |

| ~1.9 | m | 1H | CH-CH₃ |

| ~1.7 | s | 3H | C=C-CH₃ |

| ~1.0 | d | 3H | CH-CH₃ |

| ~0.9 | d | 3H | CH-CH₃ |

| ~1.2-1.8 | m | 2H | -CH₂- |

Table 4: Predicted ¹³C NMR Data for 2,4,6-Trimethylcyclohex-3-ene-1-carbaldehyde

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~204 | C=O | Aldehyde Carbonyl |

| ~135 | C | C=C (quaternary) |

| ~125 | CH | C=C-H |

| ~50 | CH | CH-CHO |

| ~35 | CH | CH-CH₃ |

| ~30 | CH | CH-CH₃ |

| ~30 | CH₂ | Ring Methylene |

| ~22 | CH₃ | Methyl |

| ~20 | CH₃ | Methyl |

| ~18 | CH₃ | Methyl |

Disclaimer: NMR data is predicted and should be confirmed with experimental results.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[7]

-

Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

-

Agitate the vial gently until the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. The solution height should be approximately 4-5 cm.[8]

-

Cap the NMR tube and wipe the exterior with a lint-free tissue to remove any dust or fingerprints.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR: Acquire the spectrum using a standard pulse program. A sufficient number of scans (typically 8 to 16) should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans will be required due to the low natural abundance of ¹³C. A relaxation delay may be necessary for the quantitative observation of all carbon signals.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (Neat Liquid Film):

-

Ensure the sodium chloride (NaCl) or potassium bromide (KBr) salt plates are clean and dry. Handle them only by the edges to avoid contamination.

-

Place one drop of liquid this compound onto the center of one salt plate.[9]

-

Carefully place the second salt plate on top, gently pressing to spread the liquid into a thin, uniform film between the plates. Avoid trapping air bubbles.[10]

-

-

Data Acquisition:

-

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment first.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The resulting spectrum (plot of transmittance or absorbance vs. wavenumber in cm⁻¹) is analyzed to identify the characteristic absorption bands of the functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction:

-

This compound is a volatile liquid, making it suitable for Gas Chromatography-Mass Spectrometry (GC-MS) or direct insertion probe analysis.[3][11]

-

For GC-MS, a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC, where it is vaporized and separated before entering the mass spectrometer.

-

-

Ionization (Electron Ionization - EI):

-

The sample molecules in the gas phase enter the ion source, which is maintained under a high vacuum.

-

A beam of high-energy electrons (typically 70 eV) bombards the molecules.[12]

-

This bombardment causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺) and causing extensive fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated by an electric field into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Spectrum Generation:

-

An electron multiplier or similar detector records the abundance of ions at each m/z value.

-

The data system generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Visualizations

Synthesis of this compound

This compound is commercially synthesized via a Diels-Alder reaction, a powerful [4+2] cycloaddition for forming six-membered rings. The reaction involves a conjugated diene (2-methylpenta-1,3-diene) and a dienophile (2-butenal, also known as crotonaldehyde).

Caption: Diels-Alder synthesis of this compound.

General Spectroscopic Workflow

The structural characterization of a chemical compound like this compound follows a logical workflow, integrating multiple spectroscopic techniques to build a complete picture of its molecular identity.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. This compound (IFF), 1335-66-6 [thegoodscentscompany.com]

- 2. This compound [webbook.nist.gov]

- 3. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound (IFF), 1335-66-6 [perflavory.com]

- 6. Fragrance University [fragranceu.com]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Isocyclocitral: A Technical Guide to Isomeric Composition and Separation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Isocyclocitral, a widely used fragrance ingredient characterized by its complex isomeric nature. Due to its synthesis process, commercial this compound is not a single compound but a mixture of several isomers, the composition of which is critical to its olfactory profile and chemical behavior. This document details the primary isomeric forms, presents detailed protocols for their analytical separation via gas chromatography, and offers a workflow for quantitative analysis.

Isomeric Composition of this compound

This compound is synthesized via a Diels-Alder reaction between 2-methyl-1,3-pentadiene (B74102) and crotonaldehyde.[1][2] This reaction inherently produces a mixture of positional and stereo-isomers. The commercial product, commonly identified by CAS Number 1335-66-6, consists of a mixture of two primary positional isomers, which together typically constitute 95% of the material.[3] The main isomer is identified as 2,4,6-trimethyl-cyclohex-3-ene-1-carbaldehyde.[3]

Furthermore, the this compound molecule contains three asymmetric carbon atoms, giving rise to a number of possible diastereoisomers, which contributes to the complexity of the mixture used in perfumery.[1]

Table 1: Primary Isomers in Commercial this compound

| Isomer Name | Common Designation | Typical Composition |

| 2,4,6-trimethyl-3-cyclohexene-1-carboxaldehyde | Main Positional Isomer | ~95% (Sum of Isomers)[3] |

| 3,5,6-trimethyl-3-cyclohexene-1-carboxaldehyde | Secondary Positional Isomer | |

| Various Diastereoisomers | - | Present in mixture[1] |

Methodologies for Isomeric Separation

The separation and quantification of this compound isomers are most effectively achieved using capillary gas chromatography (GC).[4] The high efficiency of capillary columns is essential for resolving the structurally similar isomers. The choice of stationary phase—ranging from non-polar to polar—can significantly influence the separation selectivity. Detection is typically performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both identification and quantification.[5][6]

Below are detailed experimental protocols derived from established analytical methods for this compound and related fragrance compounds.

This protocol is based on a method utilizing a non-polar stationary phase, which separates compounds primarily based on boiling point and subtle molecular shape differences.

Objective: To separate and identify this compound isomers using a standard non-polar GC column.

Materials:

-

Sample: this compound, commercial grade.

-

Solvent: Acetone or Hexane, GC grade.

-

GC-MS System: A gas chromatograph equipped with a mass spectrometer.

Procedure:

-

Sample Preparation:

-

Prepare a 1% solution (v/v) of the this compound sample in the chosen solvent (e.g., 10 µL of this compound in 990 µL of acetone).

-

Vortex the solution to ensure homogeneity.

-

If quantitative analysis is required, add an appropriate internal standard (e.g., tetradecane) at a known concentration.

-

-

Gas Chromatography & Mass Spectrometry Conditions:

-

Injector: Split/Splitless, operated in split mode.

-

Split Ratio: 50:1 to 100:1.[7]

-

Injection Volume: 1.0 µL.

-

Injector Temperature: 250°C.[7]

-

Carrier Gas: Helium.

-

GC Column: Ultra 2 (cross-linked 5% phenyl-methylpolysiloxane), 50 m length x 0.20 mm I.D. x 0.11 µm film thickness.[4]

-

Oven Temperature Program:

-

Initial Temperature: 60°C, hold for 5 minutes.

-

Ramp: 2°C/min up to 230°C.

-

Final Temperature: 230°C, hold for 30 minutes.[4]

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-350.

-

-

Data Analysis:

-

Identify isomers based on their mass spectra and retention times.

-

Quantify the relative abundance of each isomer by integrating the peak areas from the total ion chromatogram (TIC).

-

This protocol uses a polar stationary phase, which provides alternative selectivity based on dipole-dipole interactions and hydrogen bonding potential, often enhancing the separation of polar isomers.

Objective: To separate and quantify this compound isomers using a polar (WAX-type) GC column.

Materials:

-

Sample: this compound, commercial grade.

-

Solvent: Acetone, GC grade.

-

GC-FID System: A gas chromatograph equipped with a Flame Ionization Detector.

Procedure:

-

Sample Preparation:

-

Prepare a 1% solution (v/v) of the this compound sample in acetone.

-

Vortex the solution to ensure homogeneity.

-

For accurate quantification, prepare a calibration curve using certified reference standards if available.

-

-

Gas Chromatography Conditions:

-

Injector: Split/Splitless, operated in split mode.

-

Split Ratio: 50:1.

-

Injection Volume: 1.0 µL.

-

Injector Temperature: 250°C.

-

Carrier Gas: Hydrogen or Helium.

-

GC Column: Carbowax 20M (polyethylene glycol), dimensions may vary (e.g., 30 m x 0.25 mm x 0.25 µm).[4][8][9]

-

Oven Temperature Program: An isothermal analysis at 150°C can be used, or a temperature program similar to Protocol 1 can be adapted (e.g., 60°C to 240°C at 3°C/min).[9]

-

Detector: Flame Ionization Detector (FID).

-

FID Temperature: 250°C.[7]

-

Gas Flows: Per instrument recommendations (e.g., Hydrogen: 40 mL/min, Air: 450 mL/min, Makeup Gas: 30 mL/min).[7]

-

-

Data Analysis:

-

Calculate the area percentage of each resolved isomer peak from the FID chromatogram to determine the relative composition of the mixture.

-

Data Presentation

The following table summarizes various GC methodologies that have been successfully employed for the analysis of this compound, providing a basis for method selection and development.

Table 2: Summary of Gas Chromatography (GC) Methodologies for this compound Separation

| Parameter | Method A | Method B | Method C |

| Column Type | Capillary | Capillary | Capillary |

| Stationary Phase | Ultra 2 (Non-polar)[4] | SE-30 (Non-polar)[4] | Carbowax 20M (Polar)[9] |

| Dimensions | 50 m x 0.20 mm x 0.11 µm[4] | Not Specified | Not Specified |

| Carrier Gas | Helium[4] | Not Specified | Not Specified |

| Temperature Program | 60°C (5 min), then 2°C/min to 230°C (30 min)[4] | Isothermal or Programmed | Isothermal at 150°C[9] |

| Detector | MS | FID/MS | FID/MS |

| Reference | Byun and Shin, 2008[4] | Tudor, 1997[4] | Tudor, Moldovan, et al., 1999[9] |

Visualizations: Workflows and Relationships

To clarify the processes involved in the generation and analysis of this compound, the following diagrams illustrate key relationships and workflows.

Caption: Logical diagram of this compound synthesis and isomer formation.

Caption: General analytical workflow for the GC-based separation of this compound isomers.

References

- 1. ScenTree - this compound® (CAS N° 1335-66-6 ; 1423-46-7) [scentree.co]

- 2. This compound | 1335-66-6 [chemicalbook.com]

- 3. This compound (IFF), 1335-66-6 [thegoodscentscompany.com]

- 4. This compound [webbook.nist.gov]

- 5. Allergenic fragrance testing with GC-FID/GC-MS | Separation Science [sepscience.com]

- 6. mdpi.com [mdpi.com]

- 7. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]

- 8. agilent.com [agilent.com]

- 9. This compound [webbook.nist.gov]

Isocyclocitral: A Synthetic Compound with Naturally Occurring Analogs in Plants

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Isocyclocitral is a synthetic fragrance ingredient valued for its powerful, green, and leafy odor profile, often utilized in perfumery to impart fresh, natural-smelling notes.[1][2][3] While it is a valuable component in the fragrance industry, a thorough review of scientific literature indicates that this compound is not a naturally occurring compound found in plant species.[1][2] However, the closely related compound, β-cyclocitral, is a naturally occurring apocarotenoid in plants, playing a significant role in plant physiology and stress response.[4] This technical guide will briefly cover the synthetic nature of this compound and then provide an in-depth focus on the natural occurrence, biosynthesis, and analysis of its analog, β-cyclocitral, which is of significant interest to researchers in plant biology and drug development.

This compound: A Synthetic Perspective

This compound is synthesized through a Diels-Alder reaction between 2-butenal and 2-methylpenta-1,3-diene.[1] It is a mixture of isomers and is widely used in the formulation of chypre, fougere, and various floral and green fragrance compositions.[1][2]

β-Cyclocitral: A Natural Analog of Interest

β-Cyclocitral is an apocarotenoid derived from the oxidative cleavage of β-carotene.[4] It is recognized as a bioactive compound in a variety of organisms, from plants to animals.[4] In plants, β-cyclocitral functions as a stress signal that accumulates under adverse environmental conditions, such as high light, and is involved in regulating nuclear gene expression to enhance stress tolerance.[4]

Biosynthesis of β-Cyclocitral in Plants

The formation of β-cyclocitral in plants can occur through two primary pathways:

-

Direct Oxidation: The non-enzymatic oxidation of β-carotene by reactive oxygen species (ROS), such as singlet oxygen (¹O₂), can lead to the formation of β-cyclocitral.[4]

-

Enzymatic Cleavage: The primary route for β-cyclocitral biosynthesis is through the enzymatic cleavage of β-carotene by carotenoid cleavage dioxygenases (CCDs).[4] Specifically, the CCD4 enzyme family has been implicated in the production of β-cyclocitral in some plant species, such as citrus, by cleaving the 7, 8 (7′, 8′) double bond of β-carotene.[4]

The biosynthesis of isoprenoids in plants, including carotenoids, follows the methylerythritol phosphate (B84403) (MEP) pathway.[5][6]

Caption: Biosynthesis of β-cyclocitral from β-carotene.

Experimental Protocols for the Analysis of Apocarotenoids like β-Cyclocitral

The extraction and quantification of volatile and semi-volatile compounds like β-cyclocitral from plant matrices require specific analytical methodologies.

1. Extraction of Volatile Compounds from Plant Material

-

Objective: To isolate volatile and semi-volatile compounds, including apocarotenoids, from a plant sample.

-

Methodology:

-

Sample Preparation: Homogenize fresh or freeze-dried plant material to a fine powder.

-

Solvent Extraction:

-

Weigh a precise amount of the homogenized sample (e.g., 0.5-1.0 g) into a conical tube.[7]

-

Add a suitable solvent system. A common approach for compounds of varying polarities is a multiphase extraction. For example, a mixture of water, n-propanol, and isooctane (B107328) can be used.[7]

-

Vortex the mixture thoroughly to ensure complete extraction of the analytes into the solvent phase.[7]

-

Centrifuge the mixture to separate the solid plant material from the liquid extract.[7]

-

Carefully collect the supernatant for analysis.

-

-

Steam Distillation (Alternative Method): For compounds with relatively high vapor pressure, steam distillation can be employed. Steam is passed through the macerated plant material, and the volatile compounds co-distill with the steam. The condensate is then collected and can be extracted with a non-polar solvent.[8]

-

2. Qualitative and Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To identify and quantify β-cyclocitral in the plant extract.

-

Methodology:

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is the instrument of choice for this analysis.[7]

-

GC Conditions:

-

Injector: Split/splitless injector, with an appropriate injection volume (e.g., 1 µL).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of volatile and semi-volatile compounds.

-

Oven Temperature Program: A programmed temperature ramp is used to separate compounds based on their boiling points. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 250-300°C).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Mass Range: Scan a mass range appropriate for the target analytes (e.g., m/z 40-400).

-

-

Identification: The identification of β-cyclocitral is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure analytical standard. The mass spectrum can also be compared with entries in a spectral library (e.g., NIST, Wiley).

-

Quantification: For quantitative analysis, a calibration curve is prepared using analytical standards of β-cyclocitral at known concentrations. The peak area of β-cyclocitral in the sample is then used to determine its concentration based on the calibration curve.

-

Caption: Experimental workflow for β-cyclocitral analysis.

Quantitative Data on Related Compounds

While quantitative data for this compound in natural sources is not available due to its synthetic origin, studies on other phytochemicals in plant extracts provide a framework for how such data would be presented. For instance, quantitative analysis of phytochemicals in herbal formulas like Sayeok-Tang using UPLC-TQ-MS/MS has been reported, with results expressed in mg/g of the extract.[9][10] Similarly, the phenolic and flavonoid content of plant extracts are often quantified and expressed as equivalents of a standard compound (e.g., mg of gallic acid equivalents per gram of extract).[11]

Table 1: Example of Quantitative Phytochemical Analysis in Plant Extracts

| Phytochemical Class | Analytical Method | Standard Compound | Concentration Range (mg/g extract) |

| Phenolics | Folin-Ciocalteu | Gallic Acid | 175.53 - 218.62 |

| Flavonoids | Aluminum Chloride Colorimetric Assay | Quercetin | Varies by plant species |

| Proanthocyanidins | Vanillin-HCl Assay | Catechin | Varies by plant species |

| Specific Compounds (e.g., in Sayeok-Tang) | UPLC-TQ-MS/MS | Authentic Standards | 0.004 - 6.882 |

Note: The data in this table are illustrative and based on published methodologies for other phytochemicals.[10][11]

While this compound itself is a synthetic molecule, the study of its naturally occurring structural analogs, such as β-cyclocitral, offers significant opportunities for research and development. β-Cyclocitral's role in plant stress responses and its potential biological activities make it a compound of interest for drug discovery and the development of stress-tolerant crops. The analytical methods outlined in this guide provide a robust framework for the extraction, identification, and quantification of β-cyclocitral and other apocarotenoids from plant sources, enabling further investigation into their physiological roles and potential applications.

References

- 1. ScenTree - this compound® (CAS N° 1335-66-6 ; 1423-46-7) [scentree.co]

- 2. This compound (IFF), 1335-66-6 [thegoodscentscompany.com]

- 3. This compound | 1335-66-6 [chemicalbook.com]

- 4. β-Cyclocitral: Emerging Bioactive Compound in Plants | MDPI [mdpi.com]

- 5. Biosynthesis of isoprenoids in plants: Structure of the 2C-methyl-d-erithrytol 2,4-cyclodiphosphate synthase from Arabidopsis thaliana. Comparison with the bacterial enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. env.go.jp [env.go.jp]

- 9. Qualitative and Quantitative Analysis of Phytochemicals in Sayeok-Tang via UPLC-Q-Orbitrap-MS and UPLC-TQ-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Quantitative Phytochemical Constituents and Antioxidant Activities of the Mistletoe, Phragmanthera capitata (Sprengel) Balle Extracted with Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potential Biological Activity of Isocyclocitral: A Technical Guide

Disclaimer: Direct experimental data on the biological activities of Isocyclocitral is limited in publicly available scientific literature. This guide provides an in-depth overview of the known biological activities of its constitutional isomer, Citral (B94496) . As isomers can exhibit different biological effects, this information should be considered as indicative of potential activities for this compound and a basis for future research.

This compound, a monoterpene aldehyde, is primarily recognized for its use in the fragrance and flavor industries.[1][2] However, its structural similarity to Citral, a compound with well-documented biological properties, suggests that this compound may possess similar therapeutic potential.[1][3][4] This technical guide summarizes the significant biological activities of Citral, providing a framework for researchers, scientists, and drug development professionals to explore the potential of this compound.

Anticancer Activity

Citral has demonstrated notable anticancer effects across various cancer cell lines.[5][6][7] Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell proliferation.[8][9]

Quantitative Data on Anticancer Activity of Citral

| Cancer Cell Line | Assay | Concentration/Dosage | Effect | Reference |

| Prostate Cancer (PC3) | MTT Assay | 10 µg/mL | IC₅₀ after 72 hours | [8] |

| Prostate Cancer (PC-3M) | MTT Assay | 12.5 µg/mL | IC₅₀ after 72 hours | [8] |

| Breast Cancer (MCF-7) | MTT Assay | 68 µg/mL | IC₅₀ | [6] |

| Ovarian Cancer (COAV) | MTT Assay | 104.6 µg/mL | IC₅₀ | [6] |

| HeLa (Cervical Cancer) | MTT Assay | 3.9 µM | IC₅₀ | [10][11] |

| Breast Cancer Spheroids | CellTiter-Glo® 3D | 0-500 µM | Dose-dependent inhibition | [5] |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells (e.g., PC3, MCF-7) are seeded into 96-well plates at a density of 2 x 10⁴ cells per well in a complete culture medium and incubated for 24 hours.[8]

-

Treatment: The cells are then treated with varying concentrations of the test compound (e.g., Citral) dissolved in a suitable solvent (e.g., DMSO, final concentration < 0.1%) for specific time intervals (e.g., 24, 48, 72 hours).[8][9]

-

MTT Addition: After the incubation period, MTT reagent is added to each well, and the plate is incubated for an additional 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[9]

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).[9]

Signaling Pathways in Anticancer Activity of Citral

Citral has been shown to modulate several signaling pathways involved in cancer progression. For instance, it can induce apoptosis through the activation of caspase-3 and regulation of Bcl-2 family proteins.[4] It has also been observed to affect the expression of cyclins, leading to cell cycle arrest.[12]

Anti-inflammatory Activity

Citral exhibits significant anti-inflammatory properties by modulating the production of inflammatory mediators.[13][14][15]

Quantitative Data on Anti-inflammatory Activity of Citral

| Model | Mediator | Treatment | Result | Reference |

| Murine Macrophages (LPS-induced) | TNF-α, IL-1β, IL-6 | Citral-enriched fraction of lemon essential oil | Reduced expression | [16][17] |

| Rat Model (Ligature-induced periodontitis) | Alveolar bone loss | 100 mg/kg Citral (oral) for 14 days | Significantly reduced | [18] |

| Rat Model (Ligature-induced periodontitis) | Pro-inflammatory cytokines | 100 mg/kg Citral (oral) for 14 days | Downregulated | [18] |

| Rat Model (Ligature-induced periodontitis) | IL-10 | 100 mg/kg Citral (oral) for 14 days | Increased | [18] |

| Mice (Carrageenan-induced paw edema) | Paw edema | 100 and 200 mg/kg Citral | Significantly reduced | [15] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to screen for anti-inflammatory activity.

-

Animal Groups: Rodents (mice or rats) are divided into control and treatment groups.[15]

-

Compound Administration: The test compound (e.g., Citral) or vehicle is administered, typically intraperitoneally or orally, at various doses.[15]

-

Induction of Inflammation: After a specific period (e.g., 30 minutes), a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the paw of the animals.[15]

-

Measurement of Edema: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[15]

Signaling Pathways in Anti-inflammatory Activity of Citral

Citral's anti-inflammatory effects are mediated through the inhibition of key inflammatory pathways, including the downregulation of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[13]

Antimicrobial Activity

Citral has demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[3][19][20][21] The primary mechanism involves the disruption of the microbial cell membrane.[19]

Quantitative Data on Antimicrobial Activity of Citral

| Microorganism | Assay | Concentration (mg/mL) | Effect | Reference |

| Cronobacter sakazakii | Agar Dilution | 0.27 - 0.54 | Minimum Inhibitory Concentration (MIC) | [19] |

| Escherichia coli | Disk Diffusion | 0.8 | Minimum Inhibitory Concentration (MIC) | [20] |

| Bacillus cereus | Disk Diffusion | > 0.8 | Minimum Inhibitory Concentration (MIC) | [20] |

| Yersinia enterocolitica | Broth Macrodilution | 0.2 | Minimum Inhibitory Concentration (MIC) | [22] |

| Yersinia enterocolitica | Broth Macrodilution | 0.4 | Minimal Bactericidal Concentration (MBC) | [22] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

-

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth.

-

Serial Dilutions: The test compound (e.g., Citral) is serially diluted in a 96-well microtiter plate containing the broth.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism without test compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Experimental Workflow for Antimicrobial Activity Screening

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. ScenTree - this compound® (CAS N° 1335-66-6 ; 1423-46-7) [scentree.co]

- 3. Mechanisms and Applications of Citral’s Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Unveiling the anticancer effect of citral through inhibition of stemness in estrogen-positive breast cancer | Biomedical Research and Therapy [bmrat.org]

- 6. Anti-Proliferative Effect and Phytochemical Analysis of Cymbopogon citratus Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Citral Induced Apoptosis through Modulation of Key Genes Involved in Fatty Acid Biosynthesis in Human Prostate Cancer Cells: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. econtent.hogrefe.com [econtent.hogrefe.com]

- 11. storage.imrpress.com [storage.imrpress.com]

- 12. Anticarcinogenic Effects of Odorant Substances Citral, Citrathal R and Cyclovertal on Breast Cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-Inflammatory Activity of the Essential Oil Citral in Experimental Infection with Staphylococcus aureus in a Model Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-Inflammatory Activity of the Essential Oil Citral in Experimental Infection with Staphylococcus aureus in a Model Air Pouch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. [PDF] Biological Properties of a Citral-Enriched Fraction of Citrus limon Essential Oil | Semantic Scholar [semanticscholar.org]

- 17. Biological Properties of a Citral-Enriched Fraction of Citrus limon Essential Oil [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Antimicrobial Activity and Possible Mechanism of Action of Citral against Cronobacter sakazakii | PLOS One [journals.plos.org]

- 20. Characterization and antimicrobial activity of microencapsulated citral with dextrin by spray drying - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Publication: Mechanisms and Applications of Citral’s Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations [sciprofiles.com]

- 22. researchgate.net [researchgate.net]

Isocyclocitral and its Natural Analogue β-Cyclocitral: A Technical Guide on a Volatile Organic Compound Family

Abstract

Volatile organic compounds (VOCs) play a critical role in ecological interactions and intracellular signaling. This technical guide provides an in-depth examination of isocyclocitral, a significant synthetic aroma chemical, and its naturally occurring isomer, β-cyclocitral, a key signaling molecule in plants. While this compound is valued for its unique green and earthy aroma in the fragrance industry, it is not found in nature[1]. In contrast, β-cyclocitral is a carotenoid-derived metabolite that acts as a master regulator of stress responses in plants. This document elucidates the chemical properties, synthesis, and biological activities of both compounds, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex pathways to provide a comprehensive resource for the scientific community.

This compound: A Synthetic Aroma Compound

This compound (CAS No. 1335-66-6) is a synthetic aldehyde prized in perfumery for its powerful, diffusive, and foliage-green odor, often described as a "flower-shop" scent[2][3]. It is a mixture of isomers, primarily 2,4,6-trimethyl-3-cyclohexene-1-carboxaldehyde[3][4]. Despite its organic structure, it is not a known natural product[1].

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below, providing essential data for its application in fragrance formulation and chemical research.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆O | [1][5] |

| Molecular Weight | 152.24 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2][6] |

| Density | ~0.922 - 0.926 g/cm³ | [1][7] |

| Boiling Point | 202.6 - 203 °C at 760 mmHg | [1][7] |

| Flash Point | 66 °C (150.8 °F) | [1] |

| Vapor Pressure | 0.32 - 0.39 mmHg @ 20-23°C | [1][5] |

| Refractive Index | 1.468 - 1.472 @ 20°C | [1][7] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [2] |

| Log P (Octanol/Water) | 2.9 - 3.1 | [1][5] |

Chemical Synthesis

This compound is commercially synthesized via a Diels-Alder cycloaddition reaction. This process involves the condensation of 2-methyl-1,3-pentadiene (B74102) with crotonaldehyde[2]. The resulting product is a mixture of isomers that is typically purified by rectification[2].

References

- 1. ScenTree - this compound® (CAS N° 1335-66-6 ; 1423-46-7) [scentree.co]

- 2. This compound | 1335-66-6 [chemicalbook.com]

- 3. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 4. This compound (IFF), 1335-66-6 [perflavory.com]

- 5. iff.com [iff.com]

- 6. madarcorporation.com [madarcorporation.com]

- 7. chembk.com [chembk.com]

Thermochemical properties of Isocyclocitral

An In-depth Technical Guide to the Thermochemical Properties of Isocyclocitral

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 1335-66-6) is a cyclic monoterpenoid aldehyde, a constitutional isomer of citral, recognized for its powerful and diffusive green, leafy, and somewhat earthy aroma.[1][2] It is primarily utilized as a fragrance ingredient in perfumery and for imparting fresh, natural scents in household products.[1][2] Chemically, this compound is a mixture of isomers, including 2,4,6-trimethyl-3-cyclohexene-1-carboxaldehyde and 3,5,6-trimethyl-3-cyclohexene-1-carboxaldehyde.[3][4] Its molecular formula is C₁₀H₁₆O.[3][4] Understanding the thermochemical properties of fragrance compounds like this compound is crucial for ensuring stability, predicting reactivity, and optimizing manufacturing and formulation processes. This guide provides a summary of available physicochemical data, outlines key experimental protocols for determining thermochemical properties, and illustrates relevant chemical pathways.

Physicochemical and Thermochemical Data

Table 1: Physicochemical and Thermochemical Properties of this compound

| Property | Symbol | Value | Unit | Source(s) |

| Identity | ||||

| Molecular Formula | C₁₀H₁₆O | [2][3][4] | ||

| Molecular Weight | MW | 152.23 - 152.24 | g/mol | [2][3][4] |

| CAS Number | 1335-66-6 | [3][4] | ||

| Physical Properties | ||||

| Appearance | Colorless to pale yellow liquid | [1][2] | ||

| Density (at 20°C) | ρ | 0.922 | g/cm³ | [2] |

| Boiling Point | Tb | 203 | °C | [2] |

| Fusion (Melting) Point | Tfus | -20 | °C | [2] |

| Flash Point | 66 | °C | [2] | |

| Vapor Pressure (at 20°C) | Pvap | 0.39 | mmHg | [2] |

| Water Solubility (at 20°C) | S | 106 | mg/L | [1] |

| Octanol/Water Partition Coeff. | log P | 3.1 | [2] | |

| Thermochemical Properties | ||||

| Ideal Gas Heat Capacity | Cp,gas | 313.91 - 404.74 | J/(mol·K) | [5] |

| Temperature Range for Cp,gas | T | 491.21 - 695.98 | K | [5] |

| Standard Enthalpy of Formation | ΔfH° | Data not available | kJ/mol | |

| Standard Gibbs Free Energy of Formation | ΔfG° | Data not available | kJ/mol | |

| Standard Entropy | S° | Data not available | J/(mol·K) | |

| Enthalpy of Vaporization | ΔvapH° | Data not available | kJ/mol | |

| Enthalpy of Fusion | ΔfusH° | Data not available | kJ/mol |

Experimental Protocols for Thermochemical Analysis

While specific experimental reports detailing the determination of thermochemical data for this compound are not available in the reviewed literature, this section describes the standard methodologies that would be employed for such a compound. The primary technique for determining the enthalpy of formation for a combustible organic liquid like this compound is constant-volume (bomb) calorimetry.

Determination of Enthalpy of Combustion via Bomb Calorimetry

This protocol describes the measurement of the change in internal energy (ΔU) of combustion, from which the enthalpy of combustion (ΔHc) and subsequently the enthalpy of formation (ΔfH°) can be calculated.

Objective: To determine the heat of combustion of this compound at constant volume.

Apparatus:

-

Adiabatic bomb calorimeter[6]

-

High-pressure oxygen cylinder with regulator[7]

-

Pellet press (for solid standards)[7]

-

Crucible (platinum or nickel-chromium)

-

Ignition wire (e.g., nickel-chromium or platinum)[8]

-

Digital thermometer with high resolution (e.g., 0.001°C)

-

Analytical balance

Procedure:

-

Calorimeter Calibration:

-

Accurately weigh approximately 1 g of a standard substance with a known heat of combustion, such as benzoic acid, and form it into a pellet.[7][9]

-

Secure the pellet in the crucible and attach the ignition wire to the electrodes within the bomb head, ensuring the wire is in firm contact with the sample.[8]

-

Pipette 1.0 mL of deionized water into the bomb to saturate the internal atmosphere and absorb combustion products like nitric acid.[6][7]

-

Carefully seal the bomb. Purge the bomb with oxygen to remove atmospheric nitrogen, then fill it with pure oxygen to a pressure of 25-30 atm.[6][9]

-

Submerge the sealed bomb in a precisely measured volume (e.g., 2.000 L) of water in the calorimeter bucket.[8][9]

-

Allow the system to reach thermal equilibrium while stirring. Record the initial temperature for several minutes to establish a baseline.[7]

-

Ignite the sample by passing a current through the wire.[7]

-

Record the temperature at regular intervals (e.g., every 30 seconds) until a peak temperature is reached and the system begins to cool.[7]

-

After the experiment, vent the bomb, and measure the length and weight of the unburned ignition wire to determine the amount consumed.[8]

-

Calculate the heat capacity of the calorimeter (Ccal) using the known heat of combustion of the standard, the mass of the standard, the temperature change, and the heat contribution from the burned wire.[10]

-

-

Sample Analysis (this compound):

-

Repeat the entire procedure (steps 1.2-1.9) using a precisely weighed sample of liquid this compound (typically 0.8-1.0 g). For volatile liquids, gelatin capsules are often used to contain the sample.

-

Using the determined Ccal and the measured temperature change from the this compound combustion, calculate the total heat released (qtotal).

-

Correct for the heat released by the ignition wire to find the heat of combustion of the sample (qcomb).

-

Calculate the molar internal energy of combustion (ΔUcomb).

-

-

Data Analysis:

-

The change in internal energy (ΔU) is calculated from the heat released at constant volume (qv).

-

The enthalpy of combustion (ΔHc) can then be calculated from ΔUcomb using the relationship: ΔH = ΔU + ΔngasRT where Δngas is the change in the number of moles of gas in the balanced combustion equation, R is the ideal gas constant, and T is the absolute temperature.

-

Finally, the standard enthalpy of formation (ΔfH°) of this compound can be determined using Hess's Law with the calculated ΔHc and the known standard enthalpies of formation for CO₂(g) and H₂O(l).

-

Chemical Synthesis and Reactions

This compound is synthesized industrially and participates in characteristic aldehyde reactions, which are important in the fragrance industry for creating new aroma compounds.

Synthesis via Diels-Alder Reaction

This compound is synthesized via a [4+2] cycloaddition known as the Diels-Alder reaction.[11] This reaction involves a conjugated diene (2-methylpenta-1,3-diene) and a dienophile (2-butenal, also known as crotonaldehyde).[2] The concerted mechanism efficiently forms the six-membered cyclohexene (B86901) ring structure characteristic of this compound.[11]

Caption: Diels-Alder synthesis of this compound.

Schiff Base Formation

Aldehydes like this compound readily react with primary amines to form an imine, commonly known as a Schiff base.[12][13] In perfumery, a notable reaction is between this compound and methyl anthranilate.[2] This condensation reaction creates a new, larger molecule with a distinct and often more stable "woody and orange blossom" aroma profile.[2][14] The formation of Schiff bases is a key technique for creating long-lasting and complex fragrance accords.[13]

Caption: Schiff base formation from this compound.

Experimental Workflow Visualization

The logical flow for determining the heat of combustion of a liquid sample like this compound is a multi-step process involving calibration of the instrument followed by the analysis of the target compound.

Caption: Workflow for Bomb Calorimetry Analysis.

References

- 1. This compound (IFF), 1335-66-6 [thegoodscentscompany.com]

- 2. ScenTree - this compound® (CAS N° 1335-66-6 ; 1423-46-7) [scentree.co]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound (CAS 1335-66-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. aa6kj.hopto.org [aa6kj.hopto.org]

- 7. homepages.gac.edu [homepages.gac.edu]

- 8. web.williams.edu [web.williams.edu]

- 9. nsuworks.nova.edu [nsuworks.nova.edu]

- 10. Khan Academy [khanacademy.org]

- 11. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 12. reddit.com [reddit.com]

- 13. Synthesis and Characterization of Aurantiol Schiff Base: Relationship Between Synthesis time and some Physical Properties – Oriental Journal of Chemistry [orientjchem.org]

- 14. methyl anthranilate / this compound schiff's base [thegoodscentscompany.com]

An In-depth Technical Guide to the Solubility of Isocyclocitral in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract